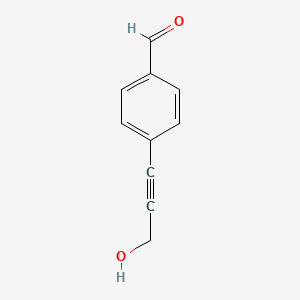

4-(3-Hydroxyprop-1-ynyl)benzaldehyde

描述

4-(3-Hydroxyprop-1-ynyl)benzaldehyde is a benzaldehyde derivative featuring a propargyl alcohol substituent (-C≡C-CH2-OH) at the para position of the aromatic ring. The aldehyde group confers electrophilic reactivity, while the terminal hydroxyl and alkynyl moieties enable diverse chemical modifications, such as nucleophilic additions or click chemistry. Such derivatives are often intermediates in pharmaceutical and materials science research due to their functional versatility .

属性

IUPAC Name |

4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQZFRWRLDQPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400229 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-10-6 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

化学反应分析

Types of Reactions

4-(3-Hydroxyprop-1-ynyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

Oxidation: 4-(3-Hydroxyprop-1-ynyl)benzoic acid.

Reduction: 4-(3-Hydroxyprop-1-ynyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

科学研究应用

4-(3-Hydroxyprop-1-ynyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a building block for various chemical products.

作用机制

The mechanism of action of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropynyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

相似化合物的比较

Structural Comparisons

The table below compares structural features and molecular properties of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde with key analogs:

*Inferred values based on structural similarity to and .

Key Observations :

- Substituent Complexity : The target compound’s propargyl alcohol group is less sterically hindered than 4-(3-Hydroxy-3-methyl-1-butin-1-yl)benzaldehyde (), which has a branched alkynyl chain.

- Electron Effects: Electron-withdrawing groups (e.g., -CHO) and donating groups (e.g., -OH, -OCH2C6H5) influence reactivity. For instance, 4-hydroxybenzaldehyde is more polar and acidic due to its phenolic -OH group .

Chemical Reactivity and Stability

- Aldehyde Reactivity : All compounds undergo nucleophilic additions (e.g., hydrazine reactions in ).

- Alkynyl Group Utility : The propargyl alcohol substituent in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), similar to alkynyl derivatives in .

- Stability : Hydroxy and alkynyl groups may increase susceptibility to oxidation. For example, 4-hydroxybenzaldehyde is prone to dimerization under acidic conditions .

生物活性

4-(3-Hydroxyprop-1-ynyl)benzaldehyde, with the molecular formula C10H8O2 and CAS number 80151-10-6, is an organic compound characterized by a benzaldehyde moiety substituted with a hydroxypropynyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions using solvents like dimethylformamide (DMF). Purification methods include recrystallization or column chromatography.

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : The aldehyde can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde can be reduced to yield benzyl alcohol.

- Substitution : The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxypropynyl group may engage in hydrogen bonding and other non-covalent interactions, influencing the compound's overall biological effects.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Such activities indicate its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity : A study reported that this compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. It effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

- Phytotoxic Effects : Research on phytotoxic metabolites produced by fungal pathogens indicated that compounds similar to this compound inhibited plant growth at specific concentrations, highlighting its potential use as a herbicide or plant growth regulator .

- Neuroprotective Effects : Preliminary investigations have suggested that this compound may protect neuronal cells from oxidative damage, which could have implications for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-(3-Hydroxyprop-1-ynyl)benzoic acid | Carboxylic acid | Moderate anticancer activity |

| 4-(3-Hydroxyprop-1-ynyl)benzyl alcohol | Alcohol | Lower antioxidant activity |

| Eutypine (similar structure) | Aldehyde | Antifungal activity against pathogens |

This table illustrates how variations in functional groups influence biological activity, emphasizing the versatility of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。